molecular formula C18H26N2O B7586277 1-[1-[1-(3-Methylphenyl)ethyl]piperidin-3-yl]pyrrolidin-2-one

1-[1-[1-(3-Methylphenyl)ethyl]piperidin-3-yl]pyrrolidin-2-one

Cat. No. B7586277
M. Wt: 286.4 g/mol
InChI Key: UAZITUQQRCDWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-[1-(3-Methylphenyl)ethyl]piperidin-3-yl]pyrrolidin-2-one, commonly known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that has gained popularity in the research community due to its unique chemical properties and potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of MPHP is not fully understood, but it is believed to work by increasing the release of dopamine and norepinephrine in the brain. This leads to increased stimulation and a feeling of euphoria. MPHP also acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and prolonging their effects.
Biochemical and Physiological Effects:
MPHP has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to decreased blood flow to vital organs. MPHP has been shown to have neurotoxic effects, particularly on dopaminergic neurons, which can lead to long-term damage to the brain.

Advantages and Limitations for Lab Experiments

One advantage of using MPHP in lab experiments is its unique chemical properties, which make it a useful tool for studying the mechanisms of addiction and reward. However, there are also several limitations to using MPHP in lab experiments. One limitation is its potential for neurotoxicity, which can lead to long-term damage to the brain. Another limitation is its potential for abuse, which can make it difficult to control in a lab setting.

Future Directions

There are several future directions for research on MPHP. One direction is to further investigate its mechanism of action and its potential applications in the treatment of addiction and other neurological disorders. Another direction is to develop safer and more effective analogs of MPHP that can be used in scientific research without the risk of neurotoxicity or abuse. Additionally, more studies are needed to investigate the long-term effects of MPHP on the brain and other organs.
Conclusion:
In conclusion, MPHP is a synthetic stimulant drug that has gained popularity in the research community due to its unique chemical properties and potential applications in scientific research. It has dopaminergic and noradrenergic activity, making it a useful tool for studying the mechanisms of addiction and reward. However, it also has potential for neurotoxicity and abuse, which can make it difficult to control in a lab setting. Further research is needed to fully understand the mechanism of action and potential applications of MPHP in scientific research.

Synthesis Methods

MPHP can be synthesized by using various methods, including reductive amination, Mannich reaction, and Friedel-Crafts acylation. One of the most common methods used for the synthesis of MPHP is reductive amination, which involves the reaction of 3-methylphenylacetone with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and crystallized to obtain MPHP.

Scientific Research Applications

MPHP has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have dopaminergic and noradrenergic activity, which makes it a useful tool for studying the mechanisms of addiction and reward. MPHP has also been used in studies investigating the role of the dopamine transporter in drug abuse and addiction.

properties

IUPAC Name

1-[1-[1-(3-methylphenyl)ethyl]piperidin-3-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-14-6-3-7-16(12-14)15(2)19-10-4-8-17(13-19)20-11-5-9-18(20)21/h3,6-7,12,15,17H,4-5,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZITUQQRCDWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)N2CCCC(C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-[1-(3-Methylphenyl)ethyl]piperidin-3-yl]pyrrolidin-2-one

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